molecular formula C21H23F2N3O5S B2613600 N1-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide CAS No. 868983-52-2

N1-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide

Cat. No.: B2613600
CAS No.: 868983-52-2
M. Wt: 467.49
InChI Key: WWEUNKAWZXQDCU-UHFFFAOYSA-N
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Description

N1-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide is a chemical compound supplied for research purposes. This product is provided with a documented CAS Number 872976-65-3 and a molecular formula of C22H25F2N3O6S, corresponding to a molecular weight of 497.5 g/mol . Its complex structure, featuring an oxazolidinone core, a sulfonyl group, and an oxalamide linker, suggests potential as a valuable intermediate or tool compound in medicinal chemistry and drug discovery programs. Researchers may employ this compound in the exploration of enzyme inhibition, receptor binding, or other biochemical pathways. The specific biological activity, mechanism of action, and primary research applications for this compound are areas for scientific investigation by qualified researchers. This product is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemical compounds with appropriate safety precautions.

Properties

IUPAC Name

N'-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-(3-phenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F2N3O5S/c22-16-8-9-17(23)18(13-16)32(29,30)26-11-12-31-19(26)14-25-21(28)20(27)24-10-4-7-15-5-2-1-3-6-15/h1-3,5-6,8-9,13,19H,4,7,10-12,14H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWEUNKAWZXQDCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1S(=O)(=O)C2=C(C=CC(=C2)F)F)CNC(=O)C(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F2N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide is a complex organic compound known for its potential biological activities, particularly in the realm of medicinal chemistry. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H23F2N3O5S, with a molecular weight of approximately 467.49 g/mol. Its structure features an oxazolidine ring, which is often associated with antimicrobial properties, and a sulfonyl group that enhances its reactivity and potential biological interactions.

The biological activity of this compound can be attributed to several factors:

  • Oxazolidine Moiety : This component is commonly linked to antimicrobial properties, particularly against gram-positive bacteria. The oxazolidine structure allows for interaction with bacterial ribosomes, inhibiting protein synthesis.
  • Difluorophenyl Group : The presence of the difluorophenyl group may enhance lipophilicity, potentially improving the compound's ability to penetrate biological membranes and interact with target sites within cells.

Antimicrobial Properties

Research indicates that compounds with oxazolidine structures exhibit significant antimicrobial activity. For instance, studies have shown that related oxazolidinone derivatives are effective against various bacterial strains, including resistant strains of Staphylococcus aureus. The specific activity of this compound against such pathogens remains to be fully characterized but is promising based on structural similarities.

Pharmacological Studies

Several studies have explored the pharmacological profile of similar compounds:

  • Case Study on Antibacterial Activity : A study published in Antimicrobial Agents and Chemotherapy assessed the efficacy of oxazolidinone derivatives against multi-drug resistant bacteria. Results indicated that modifications in the oxazolidine structure could significantly affect antibacterial potency and spectrum of activity.
  • Mechanistic Insights : Research on related compounds has shown that they act by binding to the 50S ribosomal subunit, preventing the formation of functional ribosomes necessary for protein synthesis. This mechanism underlines their effectiveness as antibiotics.

Comparative Analysis

To better understand the uniqueness and potential advantages of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameStructural FeaturesUnique Aspects
N1-(4-chlorophenyl)sulfonyl oxazolidinContains a chlorophenyl groupDifferent halogen substitution affecting reactivity
N1-(4-bromophenyl)sulfonyl oxazolidinContains a bromophenyl groupVariation in halogen influencing biological activity
N1-(benzo[d][1,3]dioxole) oxalamideContains dioxole structureDistinct aromatic system potentially affecting pharmacodynamics

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural features align with several classes of bioactive molecules. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Functional Groups Known/Potential Applications
Target Compound 2,5-Difluorophenylsulfonyl, oxalamide linker Sulfonamide, oxazolidinone, oxalamide Antifungal/antimicrobial (inferred)
Flumetsulam (N-(2,6-difluorophenyl)-triazolopyrimidine-2-sulfonamide) 2,6-Difluorophenyl, triazolopyrimidine Sulfonamide, triazole Herbicide
Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-oxazolidinyl acetamide) 2,6-Dimethylphenyl, oxazolidinyl Acetamide, oxazolidinone Fungicide
3-Chloro-N-phenyl-phthalimide Chloro-substituted phthalimide Phthalimide Polymer synthesis

Key Findings

Sulfonamide vs. The 2,5-difluorophenylsulfonyl group in the target compound contrasts with flumetsulam’s 2,6-difluorophenyl substitution, which could alter steric hindrance and electronic distribution .

Oxazolidinone Core: Unlike oxadixyl’s oxazolidinone-acetamide hybrid, the target compound’s oxazolidinone is directly sulfonylated, likely enhancing stability and resistance to enzymatic degradation .

Fluorine Substitution :

  • The 2,5-difluoro pattern in the target compound may improve lipophilicity compared to the 3-chloro substituent in 3-chloro-N-phenyl-phthalimide, favoring membrane permeability .

Biological Activity: Flumetsulam’s triazolopyrimidine-sulfonamide structure is optimized for herbicidal activity, while the target’s oxalamide-oxazolidinone hybrid suggests a broader spectrum, possibly targeting fungal enzymes (e.g., CYP51) .

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